molecular formula C9H13ClO B3034376 2-Chlorocyclooct-1-enecarbaldehyde CAS No. 1633-64-3

2-Chlorocyclooct-1-enecarbaldehyde

Cat. No.: B3034376
CAS No.: 1633-64-3
M. Wt: 172.65 g/mol
InChI Key: KNTSLHNQQZVCEM-HJWRWDBZSA-N
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Description

2-Chlorocyclooct-1-enecarbaldehyde is a chemical compound with the molecular formula C9H13ClO and a molecular weight of 172.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclooct-1-enecarbaldehyde typically involves the chlorination of cyclooctene followed by formylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclooct-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-Chlorocyclooct-1-ene carboxylic acid

    Reduction: 2-Chlorocyclooct-1-enol

    Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used

Scientific Research Applications

2-Chlorocyclooct-1-enecarbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorocyclooct-1-enecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromocyclooct-1-enecarbaldehyde
  • 2-Iodocyclooct-1-enecarbaldehyde
  • 2-Fluorocyclooct-1-enecarbaldehyde

Uniqueness

2-Chlorocyclooct-1-enecarbaldehyde is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications .

Properties

IUPAC Name

(1Z)-2-chlorocyclooctene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSLHNQQZVCEM-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(CC1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C(\CC1)/C=O)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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